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Introduction
Mutations that lead to the skipping of exon 14 in the Mesenchymal-Epithelial Transition (MET)

proto-oncogene (METex14) are recognized as key oncogenic drivers in a subset of non-small

cell lung cancers (NSCLC) and other solid tumors. This alteration results in the production of a

MET receptor that is resistant to normal degradation, leading to its accumulation and

constitutive activation of downstream signaling pathways that promote tumor cell proliferation,

survival, and invasion. Elzovantinib (TPX-0022) is a novel, orally available, multi-targeted

tyrosine kinase inhibitor (TKI) designed to potently inhibit MET, as well as SRC and CSF1R.

This technical guide provides an in-depth overview of the preclinical and clinical activity of

elzovantinib in the context of MET exon 14 skipping mutations.

Mechanism of Action and Preclinical Rationale
Elzovantinib is a potent inhibitor of the MET receptor tyrosine kinase. In cancers harboring

MET exon 14 skipping mutations, the juxtamembrane domain of the MET protein, which is

critical for its CBL-mediated ubiquitination and subsequent degradation, is lost. This leads to

increased stability and prolonged activation of the MET receptor, driving oncogenesis through

downstream pathways such as the RAS-MAPK and PI3K-AKT signaling cascades.[1]

Elzovantinib, by targeting the ATP-binding site of the MET kinase, aims to abrogate this

aberrant signaling.
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Furthermore, elzovantinib's concurrent inhibition of SRC, a key downstream effector of MET,

and CSF1R, a modulator of tumor-associated macrophages, provides a multi-pronged

approach to overcoming resistance and enhancing the durability of response.[2][3]

Clinical Activity: The SHIELD-1 Trial
The primary clinical evidence for elzovantinib's activity in MET exon 14 skipping mutations

comes from the Phase 1 SHIELD-1 trial (NCT03993873), a first-in-human, open-label study

evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of elzovantinib in

patients with advanced solid tumors harboring genetic alterations in MET.[2][4]

Patient Population and Efficacy
As of a data cutoff in May 2021, the SHIELD-1 trial had enrolled 52 patients, including 30 with

NSCLC. Of the NSCLC patients, 20 harbored MET exon 14 skipping mutations.[2]

While specific efficacy data for the entire cohort of 20 NSCLC patients with MET exon 14

skipping mutations has not been detailed in available preliminary reports, data from a subset of

MET TKI-naïve NSCLC patients provides early encouraging signals. In a group of 11 MET TKI-

naïve NSCLC patients with various MET alterations, the confirmed objective response rate

(cORR) was 36%.[5] Notably, one of the four responders in this group had a MET exon 14

skipping mutation and experienced a durable response lasting over 15 months.[5]

Data for MET TKI-pretreated NSCLC patients, a heavily pretreated population, showed that 7

out of 13 patients achieved stable disease as their best response, resulting in a clinical benefit

rate of 54%.[6]

Table 1: Preliminary Efficacy of Elzovantinib in MET TKI-Naïve NSCLC Patients from the

SHIELD-1 Trial
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Patient Subgroup Number of Patients

Confirmed
Objective
Response Rate
(cORR)

Notes

MET TKI-Naïve

NSCLC (with various

MET alterations)

11 36% (4/11)

One responder had a

MET exon 14 skipping

mutation with a

response duration of

15+ months.

Data is based on preliminary reports and is subject to change with further follow-up.

Safety and Tolerability
Preliminary safety data from the SHIELD-1 trial, encompassing all 52 enrolled patients, indicate

that elzovantinib is generally well-tolerated.

Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) in the SHIELD-1 Trial

(All Patients)

Adverse Event Frequency

Dizziness 55%

Lipase Increased 32%

Fatigue 32%

Amylase Increased 27%

Nausea 27%

Vomiting 27%

Constipation 23%

Anemia 23%
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Most TEAEs were Grade 1 or 2.[7] The maximum tolerated dose had not been determined at

the time of the data cutoff, with one dose-limiting toxicity of Grade 2 dizziness reported at the

120 mg once-daily dose.[7]

Experimental Protocols
Cell Viability Assay
To assess the anti-proliferative activity of elzovantinib on cancer cells harboring MET exon 14

skipping mutations, a colorimetric cell viability assay such as the MTT or a growth in low

attachment (GILA) assay can be employed.[8]

Protocol Outline:

Cell Seeding: Plate cancer cell lines with known MET exon 14 skipping mutations in 96-well

plates at an appropriate density and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of elzovantinib or a vehicle

control (e.g., DMSO).

Incubation: Incubate the plates for a defined period (e.g., 72 hours) under standard cell

culture conditions.

Reagent Addition: Add MTT reagent to each well and incubate to allow for the formation of

formazan crystals.

Solubilization: Solubilize the formazan crystals with a solubilization buffer.

Data Acquisition: Measure the absorbance at a specific wavelength using a microplate

reader.

Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the

percentage of cell viability against the log concentration of elzovantinib.

Western Blot for Phospho-MET
To confirm the inhibitory effect of elzovantinib on MET signaling, Western blotting for the

phosphorylated form of MET (p-MET) is a crucial experiment.
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Protocol Outline:

Cell Lysis: Treat MET exon 14 skipping-mutant cancer cells with elzovantinib or a vehicle

control for a specified time, then lyse the cells in a buffer containing protease and

phosphatase inhibitors to preserve protein phosphorylation.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method like the BCA assay.

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to

prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

phosphorylated MET (e.g., anti-p-MET Tyr1234/1235) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Analysis: Quantify the band intensities to determine the relative levels of p-MET in treated

versus untreated cells. A total MET antibody should be used as a loading control.

In Vivo Xenograft Model
To evaluate the in vivo anti-tumor efficacy of elzovantinib, a patient-derived xenograft (PDX) or

cell line-derived xenograft (CDX) model with a MET exon 14 skipping mutation can be utilized.

Protocol Outline:

Tumor Implantation: Subcutaneously implant tumor fragments from a MET exon 14 skipping-

positive PDX or a suspension of a relevant cancer cell line into immunocompromised mice.
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Tumor Growth and Randomization: Monitor tumor growth, and once tumors reach a

predetermined size, randomize the mice into treatment and control groups.

Drug Administration: Administer elzovantinib orally to the treatment group at a specified

dose and schedule, while the control group receives a vehicle.

Tumor Measurement: Measure tumor volume regularly using calipers.

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor

volume or signs of toxicity).

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth

inhibition. At the end of the study, tumors can be harvested for pharmacodynamic analysis

(e.g., Western blot for p-MET).

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: MET Signaling in Wild-Type vs. Exon 14 Skipping and Elzovantinib's Mechanism.
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Caption: Elzovantinib's Preclinical to Clinical Development Workflow.

Conclusion
Elzovantinib has demonstrated promising preliminary anti-tumor activity in patients with

advanced solid tumors harboring MET exon 14 skipping mutations, particularly in the MET TKI-
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naïve NSCLC population. Its mechanism of action, targeting not only the aberrantly activated

MET receptor but also key downstream and microenvironment modulators, provides a strong

rationale for its continued development. The safety profile observed in the SHIELD-1 trial

appears manageable. Further data from this ongoing trial, especially with a specific focus on

the MET exon 14 skipping cohort, are eagerly awaited to fully elucidate the clinical potential of

elzovantinib in this patient population. The preclinical and clinical data to date support

elzovantinib as a potentially valuable therapeutic option for patients with MET exon 14

skipping-driven cancers.
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[https://www.benchchem.com/product/b2457233#elzovantinib-activity-in-met-exon-14-
skipping-mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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